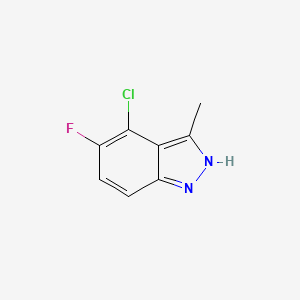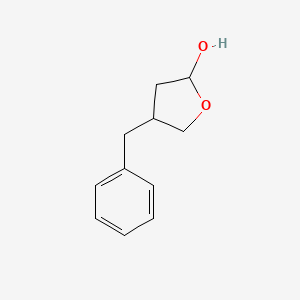
2-(6-Isopropoxypyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Isopropoxypyridin-3-yl)ethanamine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is a heterocyclic aromatic amine, which means it contains a nitrogen atom within a ring structure. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 2-(6-Isopropoxypyridin-3-yl)ethanamine typically involves the reaction of 2-aminopyridine with isopropyl bromide under basic conditions to form the isopropoxypyridine intermediate. This intermediate is then reacted with ethylamine to produce the final product . The reaction conditions often include the use of anhydrous solvents and nitrogen protection to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
2-(6-Isopropoxypyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups using reagents like acyl chlorides or alkyl halides
Wissenschaftliche Forschungsanwendungen
2-(6-Isopropoxypyridin-3-yl)ethanamine is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of 2-(6-Isopropoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-(6-Isopropoxypyridin-3-yl)ethanamine can be compared to other similar compounds, such as:
2-Pyridineethanamine: Similar in structure but lacks the isopropoxy group, which can influence its reactivity and binding properties.
3-Pyridineethanamine: Another structural isomer with different positioning of the amino group, affecting its chemical behavior.
6-Isopropoxypyridine: Lacks the ethanamine side chain, making it less versatile in certain chemical reactions
These comparisons highlight the unique properties of this compound, particularly its combination of the isopropoxy group and ethanamine side chain, which confer specific reactivity and binding characteristics.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
2-(6-propan-2-yloxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)13-10-4-3-9(5-6-11)7-12-10/h3-4,7-8H,5-6,11H2,1-2H3 |
InChI-Schlüssel |
YGBBJZPZJQCVPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC=C(C=C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


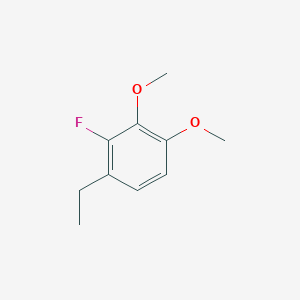
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)

![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)
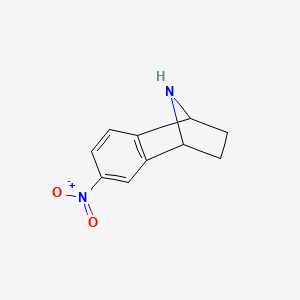

![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)
![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)
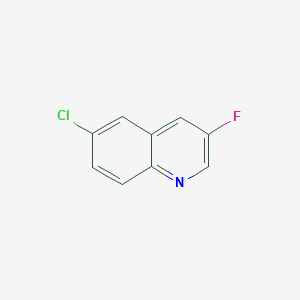
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
